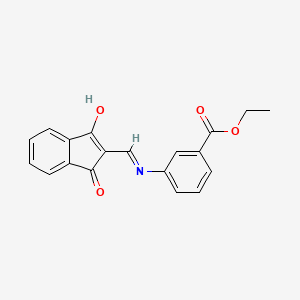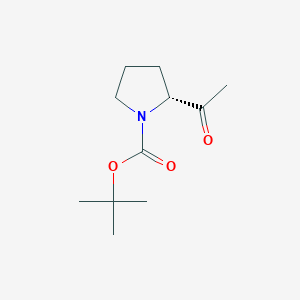![molecular formula C21H19NO5S B2993115 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 721418-13-9](/img/structure/B2993115.png)
3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 721418-13-9 . It has a molecular weight of 397.45 . The compound is available in powder form .
Molecular Structure Analysis
The molecular formula of “3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid” is C21H19NO5S . The InChI code is 1S/C21H19NO5S/c1-27-20-13-6-5-12-19 (20)22 (15-16-8-3-2-4-9-16)28 (25,26)18-11-7-10-17 (14-18)21 (23)24/h2-14H,15H2,1H3, (H,23,24) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not mentioned in the available data.科学的研究の応用
Toxicity Assessment of Benzoic Acid Derivatives
Benzoic acid derivatives, including compounds similar to "3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid," have been studied for their toxic properties. A study by Gorokhova et al. (2020) assessed the toxicity of several benzoic acid derivatives through intragastric intake experiments in rats. The derivatives exhibited varying degrees of hazard, with some classified as moderately hazardous and others as low hazard. The study highlighted the potential organotoxic effects, particularly on the hepatorenal system, of these compounds (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Applications in Drug Synthesis and Disease Treatment
Compounds within this chemical family have been explored for their therapeutic potential. For instance, derivatives have been synthesized as uricosuric agents for treating gout and related conditions. This application underscores the chemical versatility and potential pharmaceutical use of benzoic acid derivatives in designing new drugs (Coderch, 2002).
Inhibitory Effects on Biological Pathways
Specific benzoic acid derivatives have been studied for their inhibitory effects on biological processes. Ciobanu et al. (2003) explored the inhibition of estrone sulfate-induced uterine growth by nonestrogenic steroidal inhibitors, highlighting the potential of these compounds in modulating estrogen-related pathways and offering insights into their use in cancer research (Ciobanu, Luu‐The, Martel, Labrie, & Poirier, 2003).
Antioxidant and Enzyme Inhibition Properties
The antioxidant properties and enzyme inhibition capabilities of novel bromophenols synthesized from benzoic acids have been documented. These compounds exhibit significant bioanalytical antioxidant activities and inhibitory actions against metabolic enzymes, suggesting their potential in developing treatments for diseases related to oxidative stress and enzyme dysregulation (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).
Chemical Synthesis and Modification Techniques
Research on the functionalization of benzoic acid derivatives, including meta-C–H olefination, highlights advanced synthetic methodologies that enable the precise modification of these compounds. Such techniques are crucial for the development of new materials and drugs, demonstrating the importance of benzoic acid derivatives in synthetic organic chemistry (Li, Cai, Ji, Yang, & Li, 2016).
特性
IUPAC Name |
3-[benzyl-(2-methoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-27-20-13-6-5-12-19(20)22(15-16-8-3-2-4-9-16)28(25,26)18-11-7-10-17(14-18)21(23)24/h2-14H,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEFWLFMSYKRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2993033.png)
![2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2993034.png)


![3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2993040.png)
![10-(Cyclobutylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2993042.png)

![2-(4-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2993044.png)
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2993046.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2993049.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2993054.png)